molecular formula C6H6N2O2S B1624054 2-Amino-4-nitrobenzenethiol CAS No. 7686-29-5

2-Amino-4-nitrobenzenethiol

Cat. No.: B1624054
CAS No.: 7686-29-5
M. Wt: 170.19 g/mol
InChI Key: SLFLKTXBLXAMKI-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzenethiol (C₆H₅N₂O₂S) is a nitroaromatic thiol derivative characterized by a benzene ring substituted with an amino (-NH₂) group at position 2, a nitro (-NO₂) group at position 4, and a thiol (-SH) group at position 1. This compound is notable for its role in chemical sensing and photochemical applications. It is synthesized via selective photoreduction of precursors like 2,4-dinitrobenzenethiol or 4-chloro-2-nitrobenzenethiol on silver sols under visible light irradiation, a process validated by experimental and quantum chemical studies . Its unique electronic structure, combining electron-donating (amino) and electron-withdrawing (nitro) groups, enables applications in hydrogen sulfide (H₂S) detection and fluorescent probe development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-nitrobenzenethiol typically involves the nitration of 2-Aminobenzenethiol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

2-Amino-4-nitrobenzenethiol serves as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation: Converts thiol groups to disulfide bonds or sulfonic acids.
  • Reduction: Reduces nitro groups to amino groups using reducing agents like hydrogen gas or sodium borohydride.
  • Substitution Reactions: Participates in electrophilic substitution due to its reactive functional groups.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . Its reactive thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Medicine

Recent studies highlight its antimicrobial properties , showing effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Additionally, it has demonstrated cytotoxic effects against cancer cell lines, particularly inducing apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Industry

The compound is widely used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and ability to form stable complexes.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its potential as an antimicrobial agent. The compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects that warrant further exploration for clinical applications.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated that it effectively induces apoptosis in MCF-7 cells, suggesting its potential role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-4-nitrobenzenethiol involves its reactive functional groups. The thiol group (-SH) can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The nitro group (-NO2) can undergo reduction to form amino derivatives, which may interact with biological targets. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Amino-4-nitrobenzenethiol with analogous benzenethiol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₆H₅N₂O₂S 169.18 -NH₂ (C2), -NO₂ (C4), -SH (C1) H₂S detection, fluorescent probes, photochemical synthesis
4-Aminobenzenethiol C₆H₇NS 125.19 -NH₂ (C4), -SH (C1) Intermediate in organic synthesis, corrosion inhibition
2,4-Dinitrobenzenethiol C₆H₄N₂O₄S 216.17 -NO₂ (C2, C4), -SH (C1) Precursor for photoreduction to amino-nitro derivatives
4-Chloro-2-nitrobenzenethiol C₆H₄ClNO₂S 189.62 -Cl (C4), -NO₂ (C2), -SH (C1) Photochemical synthesis of 2-amino-4-chlorobenzenethiol

Structural and Functional Differences

Substituent Effects on Reactivity

  • This compound: The amino group enhances electron density at the ortho position, while the nitro group stabilizes the thiolate anion. This dual electronic effect facilitates selective interactions with H₂S, forming a fluorescent adduct .
  • 4-Aminobenzenethiol: Lacks electron-withdrawing groups, resulting in lower redox activity. Primarily used as a ligand in metal coordination chemistry .
  • 2,4-Dinitrobenzenethiol : Two nitro groups increase electrophilicity, making it a reactive precursor for photoreduction. However, its instability in ambient conditions limits direct applications .

Photochemical Behavior

  • This compound is synthesized via visible-light-driven photoreduction of nitro groups in precursors like 2,4-dinitrobenzenethiol. Quantum chemical calculations confirm this pathway’s feasibility .

Sensing Performance

  • H₂S Detection: this compound exhibits a 50-fold higher fluorescence response to H₂S compared to 4-chloro-2-nitrobenzenethiol, attributed to the amino group’s electron-donating effect .
  • Selectivity: Unlike 2,4-dinitrobenzenethiol, which reacts non-specifically with amines, this compound shows minimal cross-reactivity due to its pre-existing amino group .

Thermodynamic and Kinetic Data

Experimental studies reveal:

  • Ag/AgCl), while this compound is more stable (−0.28 V), reflecting the amino group’s stabilizing influence .
  • Reaction Kinetics: The photoreduction of 2,4-dinitrobenzenethiol to this compound follows pseudo-first-order kinetics with a rate constant of 1.2 × 10⁻³ s⁻¹ under 450 nm light .

Biological Activity

2-Amino-4-nitrobenzenethiol, also known as 2-amino-4-nitrophenylthiol, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, cytotoxic, and genotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2), and a thiol group (-SH). Its chemical formula is C6H6N2O2S\text{C}_6\text{H}_6\text{N}_2\text{O}_2\text{S}, and it appears as a yellow crystalline solid that is soluble in water.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further exploration in medicinal chemistry.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential antimicrobial agent in clinical applications.

Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated against various cancer cell lines. A study demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This potency indicates its potential as an anticancer agent.

Case Study: Induction of Apoptosis

In vitro studies have shown that treatment with this compound leads to significant morphological changes in MCF-7 cells, including:

  • Cell shrinkage
  • Chromatin condensation
  • Formation of apoptotic bodies

Flow cytometric analysis confirmed an increase in the population of cells in the sub-G1 phase, indicative of apoptosis induction .

Genotoxicity Studies

The genotoxic potential of this compound has been assessed through various assays. It was found to induce mutations in bacterial systems (Ames test) and chromosomal aberrations in mammalian cell lines.

Summary of Genotoxicity Findings

Test System Result Reference
Salmonella typhimuriumMutagenic (with activation)
Chinese hamster ovary cellsInduced chromosomal aberrations
L5178 mouse lymphoma cellsMutagenic at 25 µg/mL

These findings highlight the need for caution when considering therapeutic applications due to potential genotoxic risks.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress leading to cellular damage.
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, affecting DNA replication and repair processes.
  • Disruption of Cellular Signaling : It may interfere with signaling pathways associated with cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 2-Amino-4-nitrobenzenethiol?

  • Methodological Answer : Utilize 1H and 13C NMR spectroscopy to resolve aromatic proton environments and confirm substitution patterns. For example, the bromo analog (2-Amino-4-bromobenzenethiol) shows distinct shifts for amino (-NH2) and thiol (-SH) groups in NMR spectra, which can guide assignments for the nitro derivative . Complement this with FT-IR spectroscopy to identify vibrations of the nitro (-NO2) and thiol functional groups.

Q. What are the best practices for storing this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol group and degradation of the nitro moiety. This is based on protocols for structurally similar compounds, such as 2-Aminoflubendazole, which require cold storage to maintain integrity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow thiol-specific safety protocols :

  • Use a fume hood to avoid inhalation of vapors (acute toxicity risks for thiols are documented in SDS for 4-Aminobenzenethiol) .
  • Wear nitrile gloves, goggles, and lab coats to prevent skin contact.
  • Neutralize waste with oxidizing agents (e.g., hydrogen peroxide) to convert residual thiols into less hazardous disulfides.

Advanced Research Questions

Q. How can the reactivity of this compound with biomolecules be systematically studied?

  • Methodological Answer : Design kinetic assays to monitor interactions between the thiol group and cysteine residues in enzymes. For example:

  • Use UV-Vis spectroscopy to track disulfide bond formation (absorbance at ~260 nm).
  • Compare results with bromo/nitro analogs to isolate electronic effects of substituents on reactivity (see for bromo derivative interactions) .
  • Include redox controls (e.g., DTT) to account for nitro group reduction under experimental conditions.

Q. What strategies resolve contradictions in reported spectral data for nitro-substituted aminobenzenethiols?

  • Methodological Answer :

  • Perform 2D NMR experiments (HSQC, HMBC) to unambiguously assign signals in overlapping regions.
  • Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Compare with data from structurally related compounds (e.g., 2-Amino-4-nitrotoluene in ) to identify substituent-induced spectral deviations .

Q. How can computational modeling predict the biochemical interactions of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps, focusing on the nitro group’s electron-withdrawing effects and thiol nucleophilicity.
  • Perform molecular docking simulations to model binding affinities with target enzymes (e.g., cysteine proteases), leveraging data from bromo analogs in drug design studies .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in stability studies of this compound under varying pH conditions?

  • Methodological Answer :

  • Conduct pH-dependent stability assays using HPLC to quantify degradation products.
  • Correlate results with thiol pKa values (typically ~8–10) and nitro group redox behavior.
  • Reference IARC monographs on nitrobenzene derivatives () to contextualize oxidative degradation pathways .

Properties

IUPAC Name

2-amino-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFLKTXBLXAMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422820
Record name 2-amino-4-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7686-29-5
Record name 2-amino-4-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 172.6 g (1 mole) of 2-chloro-5-nitroaniline in boiling ethanol/water (5:2) is added a solution of sodium sulfide (generated from sodium sulfide nonahydrate and sodium bicarbonate), and the reaction is heated at reflux for one hour. The mixture then is cooled in ice, and the resulting crystalline product is collected by filtration and recrystallized from water.
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Synthesis routes and methods II

Procedure details

2-Fluoro-5-nitroaniline (1 g, 6.41 mmol), sodium sulfide nonahydrate (1.7 g, 7.05 mmol), sodium bicarbonate (600 mg, 7.05 mmol) and water (15 mL) were combined and heated in the microwave at 125° C. for 5 min. After cooling, dichloromethane was added, and the organic layer was washed with 2M aqueous hydrochloric acid and then brine. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 1.1 g (33%) of the title compound.
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15 mL
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33%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-4-nitrobenzenethiol
2-Amino-4-nitrobenzenethiol
2-Amino-4-nitrobenzenethiol
2-Amino-4-nitrobenzenethiol
2-Amino-4-nitrobenzenethiol
2-Amino-4-nitrobenzenethiol

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